molecular formula C17H17ClFNOS B6540912 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058208-72-2

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No. B6540912
CAS RN: 1058208-72-2
M. Wt: 337.8 g/mol
InChI Key: UHLRZDWNZPNXLP-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide” is a benzamide derivative . Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, including as building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with a chlorine atom and a fluorine atom, and an amide group attached to the benzene ring. The amide group would be further substituted with a cyclopentylmethyl group, which is attached to a thiophene ring .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information about this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. Additionally, it could be interesting to investigate its physical and chemical properties, and assess its safety and hazards .

properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-14-10-12(19)5-6-13(14)16(21)20-11-17(7-1-2-8-17)15-4-3-9-22-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLRZDWNZPNXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

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